REACTION_CXSMILES
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[NH2:1][C:2]([NH2:4])=[O:3].S(=O)(=O)(O)[OH:6].ClC1N=[C:15](Cl)[C:14]([CH:18](Br)[CH3:19])=[CH:13]N=1>>[CH2:18]([C:14]1[C:13](=[O:6])[NH:1][C:2](=[O:3])[NH:4][CH:15]=1)[CH3:19]
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Name
|
|
Quantity
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19.39 g
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Type
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reactant
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Smiles
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NC(=O)N
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Name
|
|
Quantity
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135 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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46.55 g
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Type
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reactant
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Smiles
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ClC1=NC=C(C(=N1)Cl)C(C)Br
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Name
|
|
Quantity
|
15.07 g
|
Type
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reactant
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Smiles
|
NC(=O)N
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Name
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Ice
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Quantity
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270 g
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Type
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reactant
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Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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11.5 (± 3.5) °C
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Type
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CUSTOM
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Details
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After stirring for an additional 30 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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with cooling in an ice water bath
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Type
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CUSTOM
|
Details
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the reaction at the same temperature
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Type
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STIRRING
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Details
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After stirring for another 30 minutes
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Duration
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30 min
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Type
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STIRRING
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Details
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The reaction mixture was then stirred at room temperature for 65 hours
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Duration
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65 h
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Type
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CUSTOM
|
Details
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at 90–100° C. for 2 hours (gas evolution was observed, and reaction was exothermic, with reaction temperature rising to 110° C.)
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Duration
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2 h
|
Type
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TEMPERATURE
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Details
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The mixture was cooled to 30° C. with an ice-water bath
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Type
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CUSTOM
|
Details
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the reaction below 35° C
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Type
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TEMPERATURE
|
Details
|
The mixture was then cooled to 5° C.
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Type
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STIRRING
|
Details
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stirred for 20 minutes
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Duration
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20 min
|
Type
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CUSTOM
|
Details
|
The solid formed
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Type
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FILTRATION
|
Details
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was collected by filtration
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Type
|
WASH
|
Details
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washed with cold water, hexanes, and diethyl ether
|
Type
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CUSTOM
|
Details
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dried by suction
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |